Isoquinoline-5-sulfonic acid (2-(2-(4-chlorobenzyloxy)ethylamino)ethyl)amide
Description
Properties
Molecular Formula |
C20H22ClN3O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-[2-[(4-chlorophenyl)methoxy]ethylamino]ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H22ClN3O3S/c21-18-6-4-16(5-7-18)15-27-13-12-22-10-11-24-28(25,26)20-3-1-2-17-14-23-9-8-19(17)20/h1-9,14,22,24H,10-13,15H2 |
InChI Key |
AUHWQSZMVMMRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCCOCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
ISOQUINOLINE-5-SULFONIC ACID (2-(2-(4-CHLOROBENZYLOXY)ETHYLAMINO)ETHYL)AMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources .
Scientific Research Applications
ISOQUINOLINE-5-SULFONIC ACID (2-(2-(4-CHLOROBENZYLOXY)ETHYLAMINO)ETHYL)AMIDE has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. The compound has been investigated for its ability to inhibit cAMP-dependent protein kinase and glycogen synthase kinase-3 beta .
Mechanism of Action
The mechanism of action of ISOQUINOLINE-5-SULFONIC ACID (2-(2-(4-CHLOROBENZYLOXY)ETHYLAMINO)ETHYL)AMIDE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These interactions disrupt the normal functioning of these kinases, leading to potential therapeutic effects.
Comparison with Similar Compounds
ISOQUINOLINE-5-SULFONIC ACID (2-(2-(4-CHLOROBENZYLOXY)ETHYLAMINO)ETHYL)AMIDE can be compared with other similar compounds, such as other isoquinoline derivatives. These compounds share the isoquinoline moiety but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities . Some similar compounds include benzylethers, chlorobenzenes, pyridines and derivatives, organosulfonamides, aryl chlorides, heteroaromatic compounds, aminosulfonyl compounds, dialkylamines, dialkyl ethers, and azacyclic compounds .
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